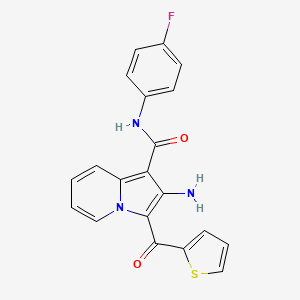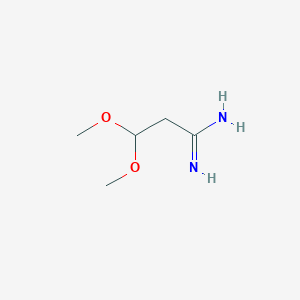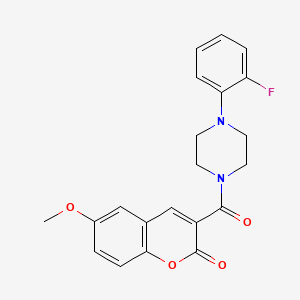
2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The morpholin-4-ylmethyl group indicates the presence of a morpholine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, the ether and amine functionalities of the morpholine ring, and the carboxylic acid group. These functional groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. The morpholine ring could act as a nucleophile in substitution reactions, and the carboxylic acid group could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the morpholine ring and the carboxylic acid group could potentially make this compound polar and capable of forming hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Antihypoxic Activities
Research into the antihypoxic activities of related quinazoline derivatives reveals the synthesis of N-R-amides with hydrochloride, showing good water solubility and high antihypoxic effects. One compound, closely related to the specified chemical, demonstrated potential as an antioxidant for further pharmacological testing, indicating its relevance in exploring treatments for conditions associated with oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for quinazolinone derivatives, including the specified chemical, under solvent-free conditions using PEG-400. This process highlights an environmentally friendly and efficient approach to synthesizing these compounds, potentially broadening their applications in scientific research (Acharyulu, Dubey, Reddy, & Suresh, 2008).
Neurokinin-1 Receptor Antagonism
A compound structurally similar to the specified molecule has been identified as a high affinity, orally active neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This finding underscores the therapeutic potential of quinazoline derivatives in modulating neurotransmitter systems (Harrison et al., 2001).
Domino Reaction Synthesis
The use of a domino reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, including morpholine derivatives, illustrates the versatility and efficiency of chemical syntheses in producing biologically active quinazoline derivatives. This methodological advancement could facilitate the development of new drugs and materials (Fathalla, Pazdera, & Marek, 2002).
Antimicrobial Agents
Quinazolinone derivatives, including those structurally related to the specified chemical, have been synthesized and evaluated for their potential as antimicrobial agents. This research direction is crucial for discovering new treatments for bacterial and fungal infections, addressing the growing concern of antimicrobial resistance (Desai, Shihora, & Moradia, 2007).
Zukünftige Richtungen
The study of quinazoline derivatives is a vibrant field in medicinal chemistry, with many compounds being investigated for their potential therapeutic properties. Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17;/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCTJDHXXTCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)



![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)

![N-(4-acetamidophenyl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2577121.png)

![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)


![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)